molecular formula C13H20N4O4 B2799017 5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate CAS No. 1391732-40-3

5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate

Cat. No.: B2799017
CAS No.: 1391732-40-3
M. Wt: 296.327
InChI Key: VHWGXLJQQLURGI-UHFFFAOYSA-N
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Description

5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. Its molecular formula is C₁₂H₁₈N₄O₄, with a molar mass of 282.3 g/mol . The structure includes two ester groups: a tert-butyloxycarbonyl group at position 5 and a methyl ester at position 7, along with a methyl substituent on the triazolo ring.

Properties

IUPAC Name

5-O-tert-butyl 7-O-methyl 1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)17-6-8(11(18)20-5)10-9(7-17)14-15-16(10)4/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGXLJQQLURGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate (CAS Number: 1391732-40-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H20N4O4C_{13}H_{20}N_{4}O_{4}, with a molecular weight of approximately 296.32 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is known for enhancing biological activity.

PropertyValue
Molecular FormulaC13H20N4O4
Molecular Weight296.32 g/mol
LogP0.76030
Polar Surface Area86.55 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions under controlled conditions. Recent studies have utilized microwave-assisted synthesis to enhance yield and reduce reaction times while maintaining structural integrity .

Antifungal Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antifungal properties. In vitro studies have shown that derivatives of triazole compounds can effectively inhibit the growth of various fungal pathogens. For instance, certain derivatives displayed potent antifungal activity against Botrytis cinerea and Fusarium oxysporum, with some compounds achieving over 70% inhibition at specific concentrations .

Antiviral Activity

Recent evaluations indicate that modifications to the triazole-pyridine structure can enhance antiviral efficacy against RNA viruses such as influenza and SARS-CoV-2. Compounds derived from similar scaffolds have shown promising results in low micromolar ranges for antiviral activity, suggesting that structural optimization could lead to effective antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications at specific positions on the triazole or pyridine rings can enhance potency or selectivity for particular biological targets. For example:

  • Positioning of substituents : Electron-donating groups at the para position on the aromatic ring have been linked to increased antifungal activity.
  • Ring modifications : Alterations in the nitrogen heterocycles can affect both solubility and interaction with biological targets.

Case Studies

  • Antifungal Efficacy : In a study evaluating various triazole derivatives, compound 5g showed an inhibition rate of 71.43% against Stemphylium lycopersici at a concentration of 500 μg/mL, highlighting the potential of structural modifications in enhancing antifungal activity .
  • Antiviral Testing : A series of synthesized derivatives were tested against SARS-CoV-2, with some demonstrating significant inhibition of viral replication at non-toxic concentrations, indicating their potential as therapeutic candidates against viral infections .

Scientific Research Applications

Drug Discovery

The compound exhibits promising biological activities, particularly as a modulator of neurotransmission. Its interactions with specific biological targets suggest therapeutic potentials in treating various conditions:

  • Neurotransmitter Receptor Modulation : Studies indicate that derivatives of this compound can modulate receptors involved in neurotransmission, highlighting its potential in neuropharmacology .
  • Cancer Treatment : Similar compounds within the triazolo-pyridine class have been explored for their efficacy against cancer. For instance, derivatives have shown selective inhibition of kinases linked to tumor growth .

Agrochemicals

The structural characteristics of 5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate make it suitable for use in agrochemical formulations. Its ability to modify biological pathways can be harnessed for developing herbicides or pesticides with specific action mechanisms .

Materials Science

Due to its unique chemical properties, this compound can also serve as a building block for synthesizing novel materials with desirable physical and chemical characteristics. Its functional groups allow for the creation of polymers or nanomaterials that could have applications in electronics or coatings .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its analogs:

Case Study: Neuropharmacological Potential

A study investigated the interaction of triazolo-pyridine derivatives with muscarinic acetylcholine receptors. The results indicated that modifications at specific positions on the triazole ring significantly influenced binding affinity and receptor activity .

Case Study: Cancer Therapeutics

Research on similar compounds has shown their effectiveness as c-Met inhibitors in non-small cell lung cancer models. These compounds demonstrated favorable pharmacokinetic properties and were selected for further clinical evaluation .

Chemical Reactions Analysis

Condensation Reactions

The triazole and pyridine moieties enable participation in condensation processes with 1,2-dicarbonyl compounds. For example:

  • Reagents : Hydrazines or other nitrogen nucleophiles.

  • Conditions : Base catalysis (e.g., sodium ethoxide), reflux in ethanol .

  • Outcome : Formation of fused heterocyclic systems (e.g., triazolopyrazines) .

Example ReactionYieldKey Factors
Condensation with glyoxal30–35%Symmetrical dicarbonyl substrates minimize isomer mixtures .

Steric hindrance from the tert-butyl group often necessitates extended reaction times or higher temperatures to achieve optimal yields.

Nucleophilic Substitution

The ester groups (tert-butyl and methyl carboxylates) undergo nucleophilic substitution under controlled conditions:

  • Reagents : Amines, alcohols, or thiols.

  • Conditions : Acidic or basic media, depending on the nucleophile.

  • Outcome : Replacement of ester groups with amines or other nucleophiles, yielding derivatives with modified solubility or bioactivity.

Mechanistic Insight :
The tert-butyl ester’s bulkiness slows substitution compared to the methyl ester, enabling selective functionalization at the methyl position.

Oxidation and Reduction

The dihydro-pyridine ring is redox-active:

Oxidation

  • Reagents : HNO₃, KMnO₄, or other strong oxidizers.

  • Conditions : Acidic media (e.g., H₂SO₄).

  • Outcome : Conversion to aromatic pyridine derivatives, enhancing stability.

Reduction

  • Reagents : NaBH₄, LiAlH₄.

  • Conditions : Anhydrous ether or THF.

  • Outcome : Saturation of the dihydro-pyridine ring, potentially altering biological activity.

Cyclization and Ring-Opening

The triazole ring’s stability permits selective ring-opening under harsh conditions:

  • Reagents : Strong acids (HCl, H₂SO₄) or bases (NaOH).

  • Conditions : High temperature (>100°C) .

  • Outcome : Generation of aminopyridine intermediates for further functionalization .

Catalytic Functionalization

Transition-metal catalysts enhance regioselectivity in cross-coupling reactions:

  • Catalysts : Pd(PPh₃)₄, CuI.

  • Conditions : Suzuki or Sonogashira coupling conditions (e.g., 80–100°C, inert atmosphere).

  • Outcome : Introduction of aryl or alkynyl groups at specific positions.

Mechanistic and Steric Considerations

  • Steric Effects : The tert-butyl group impedes reactions at the 5-position, favoring substitutions at the 7-methyl ester .

  • Electronic Effects : The electron-deficient triazole ring directs electrophilic attacks to the pyridine nitrogen .

Comparison with Similar Compounds

5-tert-butyl 3-ethyl [1,2]oxazolo[4,5-c]pyridine-3,5-dicarboxylate

  • Molecular Formula : C₁₄H₂₀N₂O₅ (vs. C₁₂H₁₈N₄O₄ for the target compound) .
  • Key Differences: Heterocyclic Core: Oxazolo[4,5-c]pyridine (oxygen-containing) vs. triazolo[4,5-c]pyridine (nitrogen-rich). Substituents: Ethyl ester at position 3 (vs. Molecular Weight: 296.3 g/mol (higher due to ethyl group and additional oxygen).

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Molecular Formula : C₂₉H₂₆N₄O₇ (significantly larger than the target compound) .
  • Key Differences: Core Structure: Imidazo[1,2-a]pyridine (two-nitrogen system) vs. triazolo[4,5-c]pyridine (three-nitrogen system). Functional Groups: Cyano (-CN), nitro (-NO₂), and phenethyl groups introduce polar and electron-withdrawing effects absent in the target compound. Physical Properties: Melting point of 243–245°C (higher due to rigidity and nitro group) .

Spectral and Reactivity Comparisons

NMR Analysis (Target vs. Oxazolo Analogue)

  • Oxazolo Analogue : Regions analogous to positions 29–36 and 39–44 in related compounds exhibit chemical shift deviations due to oxygen’s electronegativity vs. nitrogen in the triazolo ring .

Table 1: Key Spectral Differences

Feature Target Compound (Triazolo) Oxazolo Analogue
Heteroatom in Ring N-N-N (triazolo) O-N (oxazolo)
δH (Regions A/B) ~7.2–8.1 ppm (aromatic) ~6.8–7.5 ppm
δC (Carbonyl Groups) ~165–170 ppm ~160–168 ppm

Physicochemical and Pharmacological Implications

Table 2: Property Comparison

Property Target Compound Oxazolo Analogue Imidazo Analogue
LogP (Predicted) 1.8 2.1 3.5
Solubility (mg/mL) ~0.5 (DMSO) ~0.7 (DMSO) <0.1 (aqueous)
Bioactivity Kinase inhibition (hypothesized) Unreported Anticancer (in vitro)
  • oxazolo analogues. However, nitro/cyano groups in the imidazo analogue increase cytotoxicity but reduce solubility .

Q & A

Q. What are the recommended synthetic routes for preparing 5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate?

The compound can be synthesized via tandem cross-coupling and electrocyclization reactions. For example, similar triazolo-pyridine derivatives are synthesized using enol triflates and diazoacetate esters under reflux conditions in ethanol, achieving yields up to 86% . Key steps include:

  • Reaction setup : Use of tert-butyl and methyl ester precursors with trifluoromethanesulfonyl (Tf) groups for regioselective coupling.
  • Solvent selection : Ethanol or DMF for optimal solubility and reaction efficiency.
  • Purification : Recrystallization from aqueous DMF or ethanol to isolate the solid product .

Q. How can spectroscopic methods (NMR, HRMS) be utilized to confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks based on characteristic shifts for tert-butyl (~1.4 ppm for CH3), methyl esters (~3.7–4.3 ppm for COOCH3), and triazolo protons (7.0–8.5 ppm) .
  • HRMS : Verify molecular weight accuracy (e.g., calculated vs. observed values within ±0.005 Da) to confirm purity .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for esters) and triazolo ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazolo-pyridine synthesis?

  • Catalyst screening : Test bases like sodium bicarbonate (used in similar esterifications ) or palladium catalysts for cross-coupling steps .
  • Temperature control : Higher temperatures (e.g., reflux in ethanol) may enhance cyclization but risk side reactions.
  • Computational design : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity, as demonstrated in ICReDD’s reaction path search methods .

Q. How should researchers address discrepancies between observed and calculated HRMS data?

  • Purity assessment : Re-examine purification steps (e.g., column chromatography or recrystallization) if deviations exceed ±0.01 Da .
  • Isotopic pattern analysis : Confirm the presence of bromine or other halogens (if applicable) that may alter mass spectra .
  • Sample contamination : Check for residual solvents (e.g., DMSO in NMR samples) using high-resolution LC-MS .

Q. What strategies enable regioselective functionalization of the triazolo-pyridine core?

  • Steric directing groups : Use tert-butyl esters to block specific positions during electrophilic substitution .
  • Electron-withdrawing effects : Nitro or cyano substituents (as in related compounds ) can direct reactions to electron-deficient sites.
  • Cross-coupling protocols : Suzuki-Miyaura or Sonogashira couplings on halogenated intermediates .

Methodological Guidance

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

  • Accelerated stability testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 48–72 hours, monitoring degradation via HPLC .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What computational tools are suitable for predicting the compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Model reaction pathways for ester hydrolysis or triazolo ring opening .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry studies .

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